molecular formula C14H23IN2O2 B022347 JDARWYYMJDXADG-KRWCAOSLSA-M CAS No. 102570-94-5

JDARWYYMJDXADG-KRWCAOSLSA-M

Katalognummer: B022347
CAS-Nummer: 102570-94-5
Molekulargewicht: 378.25 g/mol
InChI-Schlüssel: JDARWYYMJDXADG-KRWCAOSLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide is a chemical compound with a complex structure that includes hydrazinium and benzylidene groups

Vorbereitungsmethoden

The synthesis of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazinium salts with benzylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrides.

Wissenschaftliche Forschungsanwendungen

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Medicine: It may be investigated for its therapeutic potential, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide can be compared with other similar compounds such as:

    2-(3,4-Dimethoxybenzylidene)-1-indanone: This compound has a similar benzylidene structure but differs in its functional groups and overall reactivity.

    2-(3,4-Dimethoxybenzylidene)-1,3-indandione: This compound also shares a benzylidene moiety but has different substituents and chemical properties.

Eigenschaften

CAS-Nummer

102570-94-5

Molekularformel

C14H23IN2O2

Molekulargewicht

378.25 g/mol

IUPAC-Name

[(E)-(3,4-diethoxyphenyl)methylideneamino]-trimethylazanium;iodide

InChI

InChI=1S/C14H23N2O2.HI/c1-6-17-13-9-8-12(10-14(13)18-7-2)11-15-16(3,4)5;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1/b15-11+;

InChI-Schlüssel

JDARWYYMJDXADG-KRWCAOSLSA-M

SMILES

CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-]

Isomerische SMILES

CCOC1=C(C=C(C=C1)/C=N/[N+](C)(C)C)OCC.[I-]

Kanonische SMILES

CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-]

Synonyme

[(3,4-diethoxyphenyl)methylideneamino]-trimethyl-azanium iodide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.